4-Methyl-2-phenylthiazol-5-ylboronic acid

Vue d'ensemble

Description

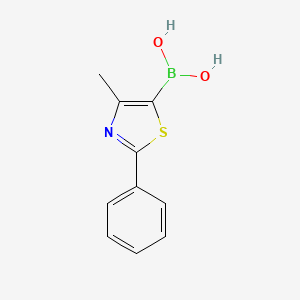

4-Methyl-2-phenylthiazol-5-ylboronic acid is a boronic acid derivative with the molecular formula C10H10BNO2S and a molar mass of 219.07 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a boronic acid group, which is known for its versatility in organic synthesis and medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-phenylthiazol-5-ylboronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of appropriate thioamide and α-haloketone precursors to form the thiazole ring. Subsequently, the boronic acid group can be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions

4-Methyl-2-phenylthiazol-5-ylboronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a suitable catalyst.

Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura reactions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Dihydrothiazoles.

Substitution: Biaryl compounds.

Applications De Recherche Scientifique

4-Methyl-2-phenylthiazol-5-ylboronic acid has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-Methyl-2-phenylthiazol-5-ylboronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction is particularly significant in the inhibition of serine proteases, where the boronic acid group mimics the transition state of the enzyme’s natural substrate .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic acid: Lacks the thiazole ring but shares the boronic acid group.

4-Methylphenylboronic acid: Similar structure but without the thiazole ring.

2-Phenylthiazole: Contains the thiazole ring but lacks the boronic acid group.

Uniqueness

4-Methyl-2-phenylthiazol-5-ylboronic acid is unique due to the combination of the thiazole ring and the boronic acid group, which imparts distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in medicinal chemistry and organic synthesis .

Activité Biologique

4-Methyl-2-phenylthiazol-5-ylboronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including enzyme inhibition, anticancer properties, and other therapeutic potentials, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉BNO₂S, with a molecular weight of approximately 219.07 g/mol. The compound features a thiazole ring substituted with a methyl group and a phenyl group, which contributes to its reactivity and biological activity.

The biological activity of this compound primarily stems from its ability to interact with various biomolecules. The boronic acid moiety allows the compound to form reversible covalent bonds with the active sites of enzymes, particularly serine proteases. This mimicry of the enzyme's natural substrate enhances its inhibitory effects on these enzymes, making it a valuable candidate for therapeutic applications in enzyme-related diseases.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. In particular, it has been studied for its effects on:

- Serine Proteases : The compound has shown potential as an inhibitor of serine proteases, which are involved in various physiological processes including blood coagulation and immune responses.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that it can induce cytotoxic effects on cancer cell lines while exhibiting minimal toxicity towards healthy cells. For instance, it has been reported to have an IC50 value of 18.76 ± 0.62 µg/mL against the MCF-7 breast cancer cell line .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Phenylboronic Acid | C₆H₅B(O₂) | Lacks the thiazole ring; simpler structure |

| 4-Methylphenylboronic Acid | C₇H₉B(O₂) | Similar structure but without the thiazole ring |

| 2-Aminothiazole | C₄H₄N₂S | Contains an amino group, enhancing reactivity |

| 3-Pyridinylboronic Acid | C₆H₆BNO₂ | Contains a pyridine ring; differing electronic properties |

This table illustrates how this compound's combination of a thiazole ring and boronic acid functionality provides distinct chemical reactivity and biological activity compared to other compounds.

Case Studies and Research Findings

- In Vitro Studies : A study assessing the antibacterial and antioxidant activities of phenyl boronic acid derivatives found that compounds similar to this compound exhibited significant antibacterial effects against Escherichia coli, indicating potential applications in antimicrobial therapies .

- Histological Evaluations : Histological evaluations conducted on animal models using formulations containing boronic acid derivatives showed no significant toxic effects on healthy tissues, reinforcing the safety profile of these compounds for therapeutic use .

- Enzyme Activity Assessment : The compound has been evaluated for its inhibitory effects on various enzymes, showing promising results in inhibiting acetylcholinesterase and butyrylcholinesterase activities, which are relevant in neurodegenerative diseases .

Propriétés

IUPAC Name |

(4-methyl-2-phenyl-1,3-thiazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2S/c1-7-9(11(13)14)15-10(12-7)8-5-3-2-4-6-8/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTNEYMQRFVDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(S1)C2=CC=CC=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.